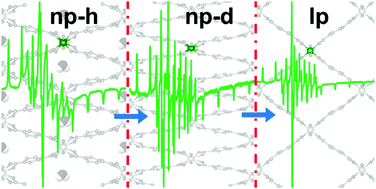Sensing the framework state and guest molecules in MIL-53(Al) via the electron paramagnetic resonance spectrum of VIV dopant ions†
Physical Chemistry Chemical Physics Pub Date: 2017-08-21 DOI: 10.1039/C7CP04760F
Abstract
X-ray diffraction (XRD) and electron paramagnetic resonance spectroscopy (EPR) were combined to study the structural transformations induced by temperature, pressure and air humidity of the “breathing” metal–organic framework (MOF) MIL-53(Al), doped with paramagnetic VIV ions, after activation. The correlation between in situ XRD and thermogravimetric analysis measurements showed that upon heating this MOF in air, starting from ambient temperature and pressure, the narrow pore framework first dehydrates and after that makes the transition to a large pore state (lp). The EPR spectra of VIV![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O molecular ions, replacing Al–OH in the structure, also allow to distinguish the as synthesized, hydrated (np-h) and dehydrated narrow pore (np-d), and lp states of MIL-53(Al). A careful analysis of EPR spectra recorded at microwave frequencies between 9.5 and 275 GHz demonstrates that all VIV
O molecular ions, replacing Al–OH in the structure, also allow to distinguish the as synthesized, hydrated (np-h) and dehydrated narrow pore (np-d), and lp states of MIL-53(Al). A careful analysis of EPR spectra recorded at microwave frequencies between 9.5 and 275 GHz demonstrates that all VIV![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O in the np-d and lp states are equivalent, whereas in the np-h state (at least two) slightly different VIV
O in the np-d and lp states are equivalent, whereas in the np-h state (at least two) slightly different VIV![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O sites exist. Moreover, the lp MIL-53(Al) framework is accessible to oxygen, leading to a notable broadening of the VIV
O sites exist. Moreover, the lp MIL-53(Al) framework is accessible to oxygen, leading to a notable broadening of the VIV![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O EPR spectrum at pressures of a few mbar, while such effect is absent for the np-h and np-d states for pressures up to 1 bar.
O EPR spectrum at pressures of a few mbar, while such effect is absent for the np-h and np-d states for pressures up to 1 bar.


Recommended Literature
- [1] Mesoporous polymeric catalysts synthesized from self-assembled organic nanotubes as templates†
- [2] Cu(i) catalysed cyclopropanation with enantiopure scorpionate type ligands derived from (+)-camphor or (−)-menthone†
- [3] A new type of soluble pentacene precursor for organic thin-film transistors†
- [4] Rapid casein quantification in milk powder with aggregation induced emission character of tetraphenylethene derivative†
- [5] Dehydroalkylation of toluene with ethane in a packed-bed membrane reactor with a bifunctional catalyst and a hydrogen-selective membrane
- [6] Identification of phenolic compounds in Eugenia uniflora leaves by FTICR MS in association with different ionization sources
- [7] Rhenium complexes of tris(pyrazolyl)methanes and sulfonate derivative
- [8] Surface-modified magnetite nanoparticles using polyethylene terephthalate waste derivatives for oil spill remediation
- [9] Capillary flow in microchannel circuitry of scleral lenses
- [10] Light metal hydrides and complex hydrides for hydrogen storage










